molecular formula C11H17N3O B14808047 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14808047
M. Wt: 207.27 g/mol
InChI Key: MAWDLDZMMWDCBZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridine ring followed by the introduction of the aminomethyl and cyclopropoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in the rest of its structure.

    Pyrrolidine derivatives: These compounds share the pyridine ring but have different substituents.

    4-Aminocoumarin derivatives: These compounds have similar functional groups but a different core structure.

Uniqueness

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-10(15-9-3-4-9)8(7-12)5-6-13-11/h5-6,9H,3-4,7,12H2,1-2H3

InChI Key

MAWDLDZMMWDCBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)CN

Origin of Product

United States

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